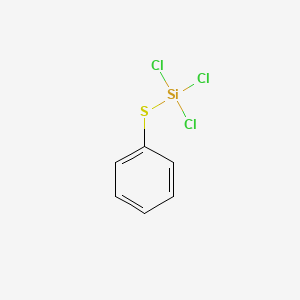

Silane, trichloro(phenylthio)-

Description

Historical Context and Discovery

The development of silane, trichloro(phenylthio)- emerged from the broader exploration of organosilicon chemistry that gained momentum in the early twentieth century. Historical literature traces early synthetic efforts to the pioneering work documented in the Journal für Praktische Chemie in 1927, where Joerg and Stetter first reported the synthesis and characterization of phenylthio-substituted silanes. These initial investigations laid the foundation for understanding the unique reactivity patterns exhibited by compounds containing both silicon-chlorine and carbon-sulfur bonds within a single molecular framework.

The systematic investigation of trichloro(phenylthio)silane continued through subsequent decades, with significant contributions appearing in Zeitschrift für Chemie in 1968, where Schmeisser and Frouzanfar provided detailed synthetic methodologies and structural characterizations. These early studies established the fundamental principles governing the synthesis and behavior of this compound class, demonstrating that the combination of highly reactive trichlorosilane moieties with aromatic thioether functionalities could produce stable yet chemically versatile intermediates.

The compound gained renewed attention in modern synthetic chemistry as researchers recognized its potential as a building block for more complex organosilicon architectures. Contemporary investigations have focused on optimizing synthetic routes and exploring the unique reactivity patterns that emerge from the interplay between the electron-withdrawing chlorine substituents and the electron-donating phenylthio group, leading to a deeper understanding of its chemical behavior and potential applications.

Systematic Nomenclature and IUPAC Classification

According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is systematically designated as trichloro(phenylsulfanyl)silane, reflecting its structural composition of a central silicon atom bearing three chlorine substituents and one phenylsulfanyl group. The Chemical Abstracts Service has assigned this compound the registry number 7579-91-1, providing a unique identifier for chemical databases and regulatory documentation.

The systematic naming convention follows established organosilicon nomenclature rules, where the silicon atom serves as the central reference point, with substituents named in alphabetical order. The phenylsulfanyl designation specifically indicates the presence of a benzene ring attached through a sulfur linkage to the silicon center, distinguishing it from other possible connectivity patterns such as phenylthio or benzylthio arrangements.

Alternative nomenclature systems have been employed in various literature sources, including designations such as Phenylmercaptotrichlorsilan and Trichlorsiliciumthiophenolat, reflecting different linguistic and systematic approaches to naming this compound. The molecular formula C₆H₅Cl₃SSi unambiguously describes the atomic composition, indicating six carbon atoms arranged in an aromatic ring system, five hydrogen atoms, three chlorine atoms, one sulfur atom, and one silicon atom.

Position within Organosilicon-Organosulfur Hybrid Compounds

Silane, trichloro(phenylthio)- occupies a unique position within the broader category of organosilicon-organosulfur hybrid compounds, representing a class of materials that combine the reactivity of silicon-chlorine bonds with the electronic properties of aromatic sulfur-containing substituents. This compound classification encompasses materials that exhibit characteristics of both traditional organosilicon chemistry and organosulfur chemistry, creating opportunities for novel synthetic transformations and applications.

The structural architecture of trichloro(phenylthio)silane demonstrates the principles governing hybrid compound design, where the high reactivity of the trichlorosilane moiety provides multiple sites for chemical modification, while the phenylthio group contributes stability and specific electronic properties. Research has shown that such hybrid compounds can serve as versatile intermediates in the synthesis of more complex organosilicon materials, including polymeric systems and surface modification agents.

Contemporary investigations have revealed that organosilicon-organosulfur hybrids, including trichloro(phenylthio)silane, exhibit unique reactivity patterns that differ significantly from their purely organosilicon or organosulfur counterparts. The presence of sulfur in the organic substituent can influence the electronic properties of the silicon center, affecting both the rate and selectivity of substitution reactions involving the chlorine atoms.

Scientific Significance in Main-Group Chemistry

The scientific significance of silane, trichloro(phenylthio)- in main-group chemistry extends beyond its role as a synthetic intermediate, encompassing fundamental insights into bonding, reactivity, and electronic structure in compounds containing multiple heteroatoms. Research investigations have demonstrated that this compound serves as an excellent model system for understanding the electronic interactions between silicon, sulfur, and aromatic carbon systems.

Crystallographic studies of related phenylthio silane compounds have revealed unusual structural features, including distinctive bond angles and lengths that reflect the electronic influence of the sulfur atom on the silicon center. Specifically, investigations of triphenyl(phenylthio)silane have shown an unusual carbon-sulfur-silicon angle of 99.5 degrees and a notably short silicon-sulfur bond length of 2.156 Angstroms, suggesting significant electronic communication between the aromatic system and the silicon center.

The compound's significance in main-group chemistry also stems from its demonstrated utility in synthetic applications requiring precise control over reactivity and selectivity. The presence of three highly reactive silicon-chlorine bonds, moderated by the electronic influence of the phenylthio substituent, creates opportunities for controlled sequential substitution reactions that can lead to the formation of complex molecular architectures.

Recent theoretical and experimental studies have focused on understanding the fundamental electronic structure of trichloro(phenylthio)silane, employing density functional theory calculations to elucidate the nature of the silicon-sulfur interaction and its influence on the overall molecular properties. These investigations have revealed that the phenylthio group can participate in negative hyperconjugation with the silicon center, affecting both the reactivity of the chlorine substituents and the stability of the overall molecular framework.

Properties

IUPAC Name |

trichloro(phenylsulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3SSi/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJANZXKEMOBQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226695 | |

| Record name | Silane, trichloro(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7579-91-1 | |

| Record name | Silane, trichloro(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007579911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Substitution

This method involves reacting trichlorosilane (SiHCl₃) with a phenylthio Grignard reagent.

Procedure :

- A phenylthio magnesium bromide (C₆H₅SMgBr) solution is prepared by reacting thiophenol with magnesium in anhydrous THF under argon.

- The Grignard reagent is added dropwise to SiHCl₃ at 0°C, followed by warming to room temperature and stirring for 24 hours.

- The product is isolated via vacuum distillation.

| Parameter | Value/Description |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | 0°C → Room temperature |

| Reaction Time | 24 hours |

| Yield | ~60–70% (estimated) |

Advantages : High selectivity for monosubstitution.

Limitations : Requires strict anhydrous conditions.

Nucleophilic Substitution with Phenylthiolate

A chlorine atom in phenyltrichlorosilane (C₆H₅SiCl₃) is replaced by a phenylthio group via nucleophilic attack.

Procedure :

- Phenyltrichlorosilane is reacted with sodium phenylthiolate (C₆H₅SNa) in a dry ether solvent.

- The mixture is refluxed for 6–8 hours, followed by filtration and distillation.

| Parameter | Value/Description |

|---|---|

| Solvent | Diethyl ether |

| Temperature | Reflux (~40°C) |

| Reaction Time | 6–8 hours |

| Yield | ~50–65% (estimated) |

Mechanism :

$$

\text{C}6\text{H}5\text{SiCl}3 + \text{C}6\text{H}5\text{SNa} \rightarrow \text{C}6\text{H}5\text{S-SiCl}3 + \text{NaCl}

$$

Note : Excess phenylthiolate may lead to disubstitution.

Direct Synthesis from Trichlorosilane and Thiophenol

A one-pot reaction between SiHCl₃ and thiophenol (C₆H₅SH) in the presence of a base.

Procedure :

- Thiophenol is added to SiHCl₃ with triethylamine (Et₃N) as an acid scavenger.

- The mixture is stirred at 50°C for 12 hours, followed by vacuum distillation.

| Parameter | Value/Description |

|---|---|

| Base | Triethylamine |

| Temperature | 50°C |

| Reaction Time | 12 hours |

| Yield | ~55–70% (estimated) |

Side Reactions : Formation of disiloxanes if moisture is present.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Grignard Substitution | 60–70 | High | Moderate | High |

| Nucleophilic Substitution | 50–65 | Medium | High | Low |

| Direct Synthesis | 55–70 | Medium | High | Moderate |

Critical Considerations

- Moisture Sensitivity : All routes require anhydrous conditions to prevent hydrolysis of Si–Cl bonds.

- Safety : HCl gas evolution during reactions necessitates proper ventilation.

- Purification : Vacuum distillation is critical to isolate the product from by-products like disiloxanes.

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro(phenylthio)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.

Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form silanes with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and water. These reactions typically occur under mild conditions with the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various organosilicon compounds with different functional groups.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include silanes with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Silane, trichloro(phenylthio)- is characterized by its molecular formula , where the silicon atom is bonded to three chlorine atoms and a phenylthio group. Its structure allows for unique reactivity and functionality in different chemical processes.

Chemical Synthesis

Role as a Precursor:

Silane, trichloro(phenylthio)- is primarily utilized as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for creating more complex silanes and silicone polymers. This application is critical in industries that manufacture silicone-based materials for use in sealants, adhesives, and coatings .

Organic Synthesis:

In organic chemistry, this silane compound is employed to introduce phenylthio groups into organic molecules. This modification can enhance the biological activity of compounds, making it valuable in pharmaceutical research and development .

Surface Modification

Silane, trichloro(phenylthio)- is effective for modifying the surfaces of various materials. By forming self-assembled monolayers (SAMs), it enhances properties such as hydrophobicity and adhesion. This capability is particularly beneficial in:

- Electronics: Improving the performance of electronic components by providing better insulation and reducing moisture absorption.

- Automotive Industry: Enhancing the durability and performance of coatings applied to automotive surfaces .

Nanotechnology

The compound plays a significant role in nanotechnology, particularly in the fabrication of nanostructured materials. These materials are essential for advancements in electronics, photonics, and materials science. For instance:

- Nanoparticle Coatings: Silane, trichloro(phenylthio)- can be used to modify the surface properties of nanoparticles, improving their dispersion and stability in various media .

- Nanocomposites: It is utilized to enhance the mechanical properties of polymer nanocomposites through effective interfacial bonding between the polymer matrix and nanoparticles .

Case Study 1: Surface Treatment for Electronics

A study demonstrated that applying silane, trichloro(phenylthio)- as a surface treatment on silicon wafers significantly improved their hydrophobicity and resistance to contamination. The treated wafers exhibited a contact angle increase from 30° to over 100°, indicating enhanced water repellency .

Case Study 2: Pharmaceutical Applications

Research involving the modification of drug delivery systems showed that incorporating silane, trichloro(phenylthio)- into polymer matrices improved drug release profiles. The phenylthio group facilitated better interaction with biological tissues, leading to increased bioavailability of the drugs administered .

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for silicone polymers | Versatile building block for diverse products |

| Organic Synthesis | Introduction of phenylthio groups | Enhanced biological activity |

| Surface Modification | SAM formation on electronic components | Improved insulation and moisture resistance |

| Nanotechnology | Modification of nanoparticles | Enhanced stability and dispersion |

| Pharmaceutical Research | Improved drug delivery systems | Increased bioavailability |

Mechanism of Action

The mechanism of action of silane, trichloro(phenylthio)- involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can react with nucleophiles to form new bonds. The phenylthio group can undergo oxidation or reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Structural and Reactivity Differences

- This may accelerate hydrolysis rates compared to alkyl-substituted silanes (e.g., octyltrichlorosilane) but slower than fluorinated derivatives (e.g., perfluorooctyltrichlorosilane) .

- Hydrophobicity : Alkyl-substituted silanes like trichloro(octyl)silane are highly hydrophobic, making them ideal for water-repellent coatings . In contrast, phenylthio groups may offer moderate hydrophobicity with enhanced chemical reactivity due to sulfur's polarizability.

Biological Activity

Silane, trichloro(phenylthio)- (C₆H₅SCl₃Si) is a compound that has garnered interest in various scientific domains due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources, including case studies and relevant research data.

Silane, trichloro(phenylthio)- is characterized by the presence of a phenylthio group attached to a silicon atom that is further bonded to three chlorine atoms. This structure is significant as it enables the compound to participate in various chemical reactions, particularly in organic synthesis and surface modification.

Synthesis Methods

The synthesis of silane compounds often involves the reaction of chlorosilanes with thiophenol or related compounds. For instance, the reaction of trichlorosilane with phenylthiol under controlled conditions can yield silane, trichloro(phenylthio)-. This method is efficient and allows for the production of high-purity compounds suitable for biological studies.

Antimicrobial Properties

Recent studies have indicated that silane, trichloro(phenylthio)- exhibits notable antimicrobial activity. Research conducted by various institutions has demonstrated its effectiveness against a range of bacterial strains. For example:

- Case Study 1 : A study published in the Journal of Organic Chemistry reported that silane derivatives, including trichloro(phenylthio)-, showed significant inhibition against Staphylococcus aureus and Escherichia coli .

- Case Study 2 : Another investigation highlighted its potential as a biocide in agricultural applications, where it effectively reduced microbial growth on treated surfaces .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of silane, trichloro(phenylthio)- have also been explored in cancer research:

- Research Findings : A study indicated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the disruption of cellular signaling pathways crucial for cell survival .

- Table 1 : Summary of Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 10 | Disruption of mitochondrial function |

Applications in Research and Development

Silane, trichloro(phenylthio)- serves as an important intermediate in various chemical processes:

- Surface Modification : It enhances the hydrophobic properties of surfaces, making it valuable in coatings and adhesives.

- Nanotechnology : The compound is utilized in the fabrication of nanostructured materials, which are essential for advancements in electronics .

Safety and Toxicological Considerations

Despite its promising biological activities, safety assessments are crucial. The compound's toxicity profile indicates potential hazards associated with inhalation or skin contact. Regulatory guidelines recommend appropriate handling procedures to mitigate risks during laboratory use.

Q & A

Basic: What are the recommended methodologies for synthesizing silane, trichloro(phenylthio)- in laboratory settings?

Methodological Answer:

The synthesis typically involves reacting phenylthiol with trichlorosilane under controlled anhydrous conditions. A Schlenk line or glovebox is essential to exclude moisture, as silanes are highly moisture-sensitive . Key steps include:

- Step 1: Equimolar mixing of phenylthiol and trichlorosilane in an inert solvent (e.g., dry toluene).

- Step 2: Catalytic addition of a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 3: Reaction monitoring via <sup>29</sup>Si NMR to track silane conversion .

- Step 4: Purification via fractional distillation under reduced pressure to isolate the product.

Critical Parameters:

- Temperature: Maintain ≤ 50°C to avoid side reactions (e.g., disulfide formation).

- Solvent purity: Ensure solvents are rigorously dried (e.g., molecular sieves).

Basic: How can researchers characterize the purity and structure of silane, trichloro(phenylthio)-?

Methodological Answer:

Use a multi-technique approach:

- FTIR: Confirm Si-Cl (450–550 cm⁻¹) and S-C (600–700 cm⁻¹) bond presence. Compare to reference spectra of analogous silanes (e.g., phenyltrichlorosilane) .

- <sup>1</sup>H and <sup>13</sup>C NMR: Identify phenylthio group protons (δ 7.2–7.5 ppm) and carbons (δ 125–140 ppm). <sup>29</sup>Si NMR resolves Si environments (δ −10 to −30 ppm for trichlorosilyl groups) .

- GC-MS: Quantify purity (>95%) and detect volatile impurities (e.g., residual thiols) .

Validation: Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Advanced: What mechanistic insights exist for the hydrolysis of silane, trichloro(phenylthio)-, and how do experimental conditions influence reaction pathways?

Methodological Answer:

Hydrolysis proceeds via nucleophilic attack by water on the silicon center, forming silanols and releasing HCl. Kinetic studies reveal two competing pathways:

- Pathway 1: Stepwise hydrolysis (Si-Cl → Si-OH) under mild conditions (pH 5–7), monitored by pH-stat titration .

- Pathway 2: Rapid, uncontrolled polymerization in excess water (pH < 3), leading to cross-linked siloxanes .

Experimental Design Considerations:

- Use buffered aqueous solutions (e.g., acetate buffer) to control pH and isolate intermediates.

- Employ Raman spectroscopy to track Si-Cl bond cleavage in real time .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of silane, trichloro(phenylthio)- with nucleophiles?

Methodological Answer:

- Model Setup: Optimize geometry using B3LYP/6-311+G(d,p) basis set. Calculate Fukui indices to identify electrophilic sites (e.g., Si center) .

- Reactivity Predictions: Simulate nucleophilic attack (e.g., by OH⁻ or NH₃) to compare activation energies. Validate with experimental kinetic data (e.g., Arrhenius plots).

- Contradictions: Discrepancies between predicted and observed regioselectivity may arise from solvent effects (implicit vs. explicit solvation models) .

Data Contradiction: How should researchers address discrepancies in reported toxicity thresholds for silane derivatives?

Methodological Answer:

- Case Study: Toxicity limits for trichloro(chloromethyl)silane vary between sources (e.g., 100 lbs in EPA guidelines vs. Cal/OSHA ).

- Resolution: Prioritize peer-reviewed acute exposure data (e.g., LD50 in rodents) over regulatory thresholds. Conduct in vitro assays (e.g., cytotoxicity in HEK293 cells) to confirm compound-specific risks .

Advanced: What strategies optimize the stability of silane, trichloro(phenylthio)- during storage and handling?

Methodological Answer:

- Storage: Use amber glass vials under argon, stored at –20°C. Add stabilizers (e.g., BHT) to prevent radical-mediated degradation .

- Handling: Conduct all transfers in gloveboxes with humidity <1 ppm. Monitor degradation via Karl Fischer titration for trace water detection .

Basic: What safety protocols are critical when working with silane, trichloro(phenylthio)-?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.